Cas no 1805360-63-7 (2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride)

2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for the preparation of agrochemicals and pharmaceuticals. Its reactive carbonyl chloride group enables efficient derivatization, while the difluoromethyl and methoxy substituents enhance its utility in constructing biologically active compounds. The chloro group at the 2-position further increases reactivity, facilitating selective modifications. This compound is characterized by high purity and stability, making it suitable for demanding synthetic applications. Its structural features contribute to improved efficacy in target molecules, particularly in crop protection agents. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride structure
1805360-63-7 structure
Product Name:2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride
CAS No:1805360-63-7
MF:C8H5Cl2F2NO2
MW:256.033607244492
CID:4867670
Update Time:2025-05-20

2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride
    • Inchi: 1S/C8H5Cl2F2NO2/c1-15-4-2-3(8(11)12)5(7(10)14)6(9)13-4/h2,8H,1H3
    • InChI Key: QENYUIFTKIZNQX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)Cl)C(C(F)F)=CC(=N1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.2

2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029052338-1g
2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride
1805360-63-7 97%
1g
$1,519.80 2022-04-01

Additional information on 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride

Professional Introduction to 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride (CAS No. 1805360-63-7)

2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1805360-63-7, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a chloro substituent, a difluoromethyl group, and a methoxy group, make it a versatile building block for the development of novel therapeutic agents.

The significance of this compound in modern drug discovery cannot be overstated. In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting complex biological pathways. The pyridine core structure of 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride is particularly valuable due to its ability to interact with biological targets in a precise manner. This has led to its incorporation in numerous research efforts aimed at identifying compounds with potential therapeutic applications.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. The structural motifs present in 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride make it an ideal candidate for designing kinase inhibitors. For instance, the chloro and difluoromethyl groups can be readily functionalized to enhance binding affinity to the active sites of kinases, while the methoxy group provides additional opportunities for further chemical modifications.

In addition to its applications in kinase inhibition, this compound has also been explored in the development of antiviral and anti-inflammatory agents. The pyridine ring is a common structural feature in many bioactive molecules, and its presence in 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride contributes to its potential as a pharmacophore. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against certain viral strains by interfering with viral replication mechanisms. Furthermore, its structural framework has been utilized in designing molecules with anti-inflammatory properties, which are essential for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic utility of 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride extends beyond its biological applications. Its reactive chloro and carbonyl chloride functionalities allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Researchers have leveraged these features to develop novel synthetic routes for complex heterocyclic compounds, which are integral to many pharmaceuticals and agrochemicals. The ability to introduce various substituents at specific positions on the pyridine ring enhances the compound's versatility, enabling the creation of a wide range of derivatives with tailored properties.

The impact of this compound on drug discovery is further underscored by its incorporation into several clinical trials and preclinical studies. These investigations have highlighted its potential as a lead compound or intermediate for developing new therapeutic agents. The growing body of evidence supporting the efficacy and safety of derivatives derived from 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride reinforces its importance in modern medicinal chemistry.

In conclusion, 2-Chloro-4-(difluoromethyl)-6-methoxypyridine-3-carbonyl chloride (CAS No. 1805360-63-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an indispensable tool for researchers working on cutting-edge drug development projects. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly critical role in addressing some of the most challenging health issues facing humanity today.

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